molecular formula C19H24N4O2S2 B2993321 2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105247-43-5

2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2993321
CAS No.: 1105247-43-5
M. Wt: 404.55
InChI Key: QVAHSPJJXHFHRU-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O2S2 and its molecular weight is 404.55. The purity is usually 95%.
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Biological Activity

The compound 2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the benzylthio and propylamino groups enhances its interaction with biological targets.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of thienopyrazole derivatives. For instance, related compounds have demonstrated significant anticonvulsant effects in animal models. In one study, derivatives were tested using the pentylenetetrazole (PTZ) model, showing effective doses (ED50) ranging from 20 mg/kg to 44 mg/kg. These findings suggest that similar derivatives may exhibit comparable anticonvulsant activity .

Neurotropic Effects

The neurotropic activity of compounds in this class has been investigated through molecular docking studies and behavioral assays. For example, some derivatives have shown promising results in reducing anxiety-like behaviors in rodents during elevated plus maze tests. The compounds significantly increased horizontal movements while decreasing time spent in closed arms, indicating potential anxiolytic effects .

Molecular docking studies reveal that these compounds interact with key neurotransmitter receptors, including GABA_A receptors. The binding energies observed suggest a strong affinity for these targets, which is crucial for their neuropharmacological effects. For instance, specific amino acid residues involved in binding were identified through structural analysis .

Study on Anticonvulsant Properties

In a controlled experiment, various thienopyrazole derivatives were administered to mice to assess their anticonvulsant efficacy. The results indicated that certain compounds exhibited superior protective effects against PTZ-induced seizures compared to traditional medications like ethosuximide .

CompoundED50 (mg/kg)Comparison DrugEfficacy
Compound A24EthosuximideHigher
Compound B30DiazepamComparable
Compound C44-Lower

Neurobehavioral Assessment

Another study focused on the neurobehavioral effects of the compound using the forced swimming test and open field test. Results indicated that while some derivatives increased locomotion (suggesting activation), others produced sedative effects by reducing vertical movements .

Test TypeCompound A EffectCompound B Effect
Open Field TestIncreased MovementDecreased Movement
Elevated Plus MazeIncreased AnxietyReduced Anxiety

Properties

IUPAC Name

2-[3-[(2-benzylsulfanylacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S2/c1-2-8-20-17(24)9-23-19(15-11-27-12-16(15)22-23)21-18(25)13-26-10-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAHSPJJXHFHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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